![molecular formula C11H12NO2+ B1230300 6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium
Overview
Description
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium is a member of isoquinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized as part of studies on isoquinoline alkaloids. For instance, it was produced through oxidative degradation and other synthetic methods (Shirasaka et al., 1990).
- Studies have focused on the structural analysis and the unique intermolecular interactions of related compounds. These interactions include hydrogen bonding and π–π stacking, which are important in understanding the compound's behavior in various contexts (Khrustalev et al., 2008).
Molecular Structure and Crystallography
- Research has been conducted on the crystal structure of similar compounds to understand their molecular conformation and stability. This information is crucial for the development of new materials and drugs (Kant et al., 1993).
Applications in Drug Design
- The compound's structure has been studied in the context of designing new anti-cancer drugs. By understanding its interaction with biological molecules, researchers can develop more effective and targeted therapies (Aneja et al., 2006).
- Its binding properties with tubulin, a protein critical in cell division, have been explored for potential anti-cancer applications. This includes studying its role in stabilizing microtubules, which is a key mechanism in cancer treatment (Alisaraie & Tuszynski, 2011).
properties
IUPAC Name |
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO2/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-6H,2-3,7H2,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDCROILDUSHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC3=C(C=C2CC1)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.